molecular formula C15H16N2O B183840 4-amino-N-(2-ethylphenyl)benzamide CAS No. 29027-73-4

4-amino-N-(2-ethylphenyl)benzamide

Cat. No. B183840
CAS RN: 29027-73-4
M. Wt: 240.3 g/mol
InChI Key: XHGXSPTXAJXRGS-UHFFFAOYSA-N
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Description

“4-amino-N-(2-ethylphenyl)benzamide” is a chemical compound with the CAS Number: 29027-73-4 . It has a molecular weight of 240.3 and its IUPAC name is 4-amino-N-(2-ethylphenyl)benzamide .


Molecular Structure Analysis

The InChI code for “4-amino-N-(2-ethylphenyl)benzamide” is 1S/C15H16N2O/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2,16H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

“4-amino-N-(2-ethylphenyl)benzamide” is a solid at room temperature .

Relevant Papers One relevant paper found discusses the anticonvulsant and neurotoxicological properties of a compound similar to "4-amino-N-(2-ethylphenyl)benzamide" . Further details would require a more in-depth review of the paper.

Scientific Research Applications

Antioxidant Properties

4-Amino-N-(2-ethylphenyl)benzamide and its derivatives, such as amino-substituted benzamides, are known for their capacity to act as powerful antioxidants. They achieve this by scavenging free radicals, which are highly reactive molecules that can cause cellular damage. The electrochemical oxidation of these compounds, as studied through cyclic and square-wave voltametry, is crucial for understanding their free radical scavenging activity. The antioxidant activity of these compounds is assessed based on their oxidation potentials, with lower or less positive potential indicating better radical scavenging activity (Jovanović et al., 2020).

Antibacterial and Computational Study

The synthesis of complexes like the 4-amino-N-[2 (diethylamino)ethyl] benzamide (procainamide)-tetraphenylborate complex has been explored for understanding relationships between bioactive molecules and receptor interactions. Such complexes have been characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry. These complexes have shown antibacterial activity, and computational studies like the density functional theory (DFT) approach have been used to understand their ground state electronic characteristics. The small energy gap between the HOMO and LUMO in such compounds suggests their stability, and the molecular electrostatic potential map reveals important interaction sites (Mostafa et al., 2023).

Histone Deacetylase Inhibition

Certain derivatives of 4-amino-N-(2-ethylphenyl)benzamide have been shown to act as inhibitors of histone deacetylase (HDAC), an enzyme involved in modifying chromatin structure and regulating gene expression. These compounds have demonstrated the ability to inhibit HDAC1, induce hyperacetylation of histones, upregulate the expression of tumor suppressor genes, and inhibit the proliferation of human cancer cells. Some of these compounds have also shown activity in human tumor xenograft models in vivo, highlighting their potential as therapeutic agents (Fréchette et al., 2008).

Potential Therapeutic Applications

Derivatives of 4-amino-N-(2-ethylphenyl)benzamide have been explored for their potential therapeutic applications. For instance, certain derivatives have been studied as possible therapeutic agents for Alzheimer's disease. Their structural confirmation and enzyme inhibition activity against specific enzymes suggest their potential for therapeutic use. The inhibition study of these synthesized molecules aims to discover their possible therapeutic effect as targets for diseases like Alzheimer’s (Hussain et al., 2016).

properties

IUPAC Name

4-amino-N-(2-ethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-11-5-3-4-6-14(11)17-15(18)12-7-9-13(16)10-8-12/h3-10H,2,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGXSPTXAJXRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429191
Record name 4-amino-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-ethylphenyl)benzamide

CAS RN

29027-73-4
Record name 4-Amino-N-(2-ethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29027-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
O Diouf, M Bourhim, DM Lambert, JH Poupaert… - Biomedicine & …, 1997 - Elsevier
A well documented study on the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) is here provided. Initial screening in mice dosed intraperitoneally and rats …
Number of citations: 19 www.sciencedirect.com
DM Lambert, G Hamoir, E Hermans… - Pharmacy and …, 1995 - Wiley Online Library
4‐Amino‐N‐(2,6‐dimethylphenyl)benzamide or ameltolide is the most potent anticonvulsant benzamide described so far. Two new ameltolide derivatives, ie 4‐amino‐N‐(2‐ethylphenyl)…
Number of citations: 1 onlinelibrary.wiley.com
C Acar, G Yalçın, T Ertan-Bolelli, FK Onurdağ… - Bioorganic …, 2020 - Elsevier
Common use of classical antibiotics has caused to the growing emergence of many resistant strains of pathogenic bacteria. Therefore, we aimed to synthesize a number of N-(2-hydroxy…
Number of citations: 18 www.sciencedirect.com
K SRUTHI, M SUMAKANTH… - Journal of Faculty of …, 2017 - dergipark.org.tr
ted for their possible anti-proliferative activity. The title compounds were accomplished by the reaction of various 4-Arylidine-2-Phenyl-Oxazol-5-Ones with 3-Aminopyridazine in the …
Number of citations: 3 dergipark.org.tr
M Kamal, T Jawaid, UA Dar… - Chemistry of Biologically …, 2021 - Wiley Online Library
Amide pharmacophore has gained significant consideration in the field of current medicinal chemistry. Literature indicates that compounds having amide pharmacophore have wide …
Number of citations: 2 onlinelibrary.wiley.com
B Kocyigit-Kaymakcioglu, RG Aker, K Tezcan… - Medicinal Chemistry …, 2011 - Springer
A series of 3,5-dimethylpyrazole derivatives, structurally related to the previously described potent ameltolide analogues, were synthesized and evaluated for their anticonvulsant activity…
Number of citations: 16 link.springer.com
ESM Yuen, IF Trocóniz - Seizure, 2015 - Elsevier
Purpose Pentylenetetrazole and maximal electroshock rodent seizure models are commonly used to detect antiepileptic efficacy in drug development. The aim of this research was to …
Number of citations: 54 www.sciencedirect.com
RK Kurmi, R Sinha, A Agrawal, S Srivastava - researchgate.net
Materials and methods Insilico Docking study was carried out by using Auto Dock 4.0 against GABA-AT protein and the binding energy was found out to be-7.61 kcal/mol. GABA-…
Number of citations: 0 www.researchgate.net
RK VERBEECK - farm.ucl.ac.be
From 1990 the number of persons involved in scientific and teaching activities in the School of Pharmacy has gradually increased, from 60 in 1990 to100 persons in 1995. The number …
Number of citations: 2 www.farm.ucl.ac.be
A Saeed, U Flörke - 结构化学, 2013
Number of citations: 1

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